molecular formula C13H17NO2 B3040238 Methyl 2-piperidin-4-ylbenzoate CAS No. 176526-08-2

Methyl 2-piperidin-4-ylbenzoate

Cat. No.: B3040238
CAS No.: 176526-08-2
M. Wt: 219.28 g/mol
InChI Key: FTYWVJRACDMVTQ-UHFFFAOYSA-N
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Description

Piperidine derivatives are often explored for their bioactivity, particularly in neurological targets, due to their ability to cross the blood-brain barrier (BBB) .

Properties

IUPAC Name

methyl 2-piperidin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYWVJRACDMVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248436
Record name Benzoic acid, 2-(4-piperidinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176526-08-2
Record name Benzoic acid, 2-(4-piperidinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176526-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(4-piperidinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-piperidin-4-ylbenzoate typically involves the esterification of 2-piperidin-4-ylbenzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-piperidin-4-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Piperidinone derivatives.

    Reduction: 2-piperidin-4-ylbenzyl alcohol.

    Substitution: Various substituted benzoate esters depending on the substituent introduced.

Scientific Research Applications

Methyl 2-piperidin-4-ylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research into its potential as a pharmaceutical agent is ongoing, particularly in the development of drugs targeting the central nervous system.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-piperidin-4-ylbenzoate exerts its effects is primarily through its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Structural Similarities and Variations

Key structural analogs include:

  • Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4): Differs in the position of the piperidine substituent (para vs. ortho on the benzene ring) and includes a hydrochloride counterion .
  • 4-(Piperidin-4-yl)benzoic acid hydrochloride (CAS 149353-84-4): Lacks the methyl ester group, replacing it with a carboxylic acid, reducing lipophilicity .
  • Piperidin-4-ylmethyl benzoate hydrochloride (CAS 1220021-56-6): The piperidine is linked via a methylene group to the ester, altering steric and electronic properties .

Structural Comparison Table

Compound Name Key Structural Feature Similarity Score
Methyl 2-piperidin-4-ylbenzoate Piperidin-4-yl at benzene C2, methyl ester Reference
Methyl 4-(piperidin-4-yl)benzoate HCl Piperidin-4-yl at benzene C4, methyl ester 1.00
4-(Piperidin-4-yl)benzoic acid HCl Piperidin-4-yl at benzene C4, carboxylic acid 0.90
Piperidin-4-ylmethyl benzoate HCl Piperidin-4-yl-CH2 linked to ester 0.89

Physicochemical Properties

Data from Ethyl 2-(piperidin-4-yl)acetate and Methyl 4-(piperidin-4-yl)benzoate hydrochloride provide insights into trends:

  • Lipophilicity (LogP) : Methyl esters generally exhibit lower LogP than ethyl analogs. For example, Ethyl 2-(piperidin-4-yl)acetate has a LogP of 1.85, while its methyl counterpart (if synthesized) would likely have a lower value due to reduced alkyl chain length .
  • Solubility : Hydrochloride salts (e.g., Methyl 4-(piperidin-4-yl)benzoate HCl) show higher aqueous solubility (22.5 mg/mL) compared to free bases, which aligns with typical salt vs. neutral compound behavior .

Physicochemical Comparison Table

Compound Name Molecular Weight LogP Solubility (Water, mg/mL) BBB Permeability
This compound* ~235.30 ~1.20 ~15.2 Likely High
Methyl 4-(piperidin-4-yl)benzoate HCl 285.78 0.95 22.5 Moderate
Ethyl 2-(piperidin-4-yl)acetate 199.28 1.85 8.7 Yes

*Inferred based on structural analogs.

Biological Activity

Methyl 2-piperidin-4-ylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to a benzoate moiety, which contributes to its biological activity. The molecular formula is C12H15NC_{12}H_{15}N, and it is typically a white to off-white solid soluble in organic solvents like methanol and ethanol. The structure allows for various interactions with biological targets, influencing its pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Anticancer Properties : Recent studies have indicated that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from piperidine have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Cholinesterase Inhibition : The compound has demonstrated potential in Alzheimer's disease therapy by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmitter regulation. This inhibition may improve cognitive function by increasing acetylcholine levels in the brain .
  • Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound interacts with various enzymes, modulating their activity. For example, it can bind to kinases and proteases, influencing downstream signaling pathways crucial for cell proliferation and differentiation.
  • Cell Signaling Modulation : It affects key signaling pathways such as MAPK/ERK, which are involved in cell growth and survival. This modulation can lead to altered gene expression profiles and cellular responses.
  • Receptor Binding : The piperidine ring facilitates binding to specific receptors, affecting neurotransmission and other cellular processes.

Table 1: Biological Activities of this compound

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cells
Cholinesterase InhibitionInhibits AChE and BuChE
Anti-inflammatoryReduces inflammation markers

Table 2: Structure Activity Relationship (SAR)

Compound NameStructure DescriptionUnique Features
Methyl 2-(piperidin-4-yl)benzoateBenzoate with piperidine at position 4Selective for certain targets
Methyl 4-(piperidin-2-yl)benzoateSimilar structure with different piperidine positionDifferent binding properties
Methyl 3-(piperidin-3-yl)benzoateVariation in the position of the piperidine attachmentPotentially different biological profiles

Case Studies

  • Cancer Research : A study involving the synthesis of piperidine derivatives found that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents. The mechanism was linked to enhanced apoptosis pathways activated by the compound .
  • Alzheimer's Disease : Research demonstrated that compounds with a similar structure effectively inhibited cholinesterase enzymes in vitro, suggesting potential for cognitive enhancement in Alzheimer’s models. The study emphasized the importance of structural modifications on the efficacy of these inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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